N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group, a tetrahydrofuran ring, and a chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the 4-chlorobenzyl Group: This step involves the alkylation of the chromene core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Tetrahydrofuran Ring: This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also studied for their potential as enzyme inhibitors and have shown selectivity for protein kinase B (PKB) over protein kinase A (PKA).
4-tert-butyl-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: This compound shares a similar structural motif and has been explored for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO4 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2 |
InChI Key |
VBPPVMGEEVQUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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